Cas no 2229477-64-7 (1-2-(1-phenylcyclopropyl)ethylcyclopropan-1-ol)
1-2-(1-phenylcyclopropyl)ethylcyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-2-(1-phenylcyclopropyl)ethylcyclopropan-1-ol
- 2229477-64-7
- EN300-1860820
- 1-[2-(1-phenylcyclopropyl)ethyl]cyclopropan-1-ol
-
- Inchi: 1S/C14H18O/c15-14(10-11-14)9-8-13(6-7-13)12-4-2-1-3-5-12/h1-5,15H,6-11H2
- InChI Key: KTXXBKHPDKCPCW-UHFFFAOYSA-N
- SMILES: OC1(CC1)CCC1(C2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 202.135765193g/mol
- Monoisotopic Mass: 202.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 20.2Ų
1-2-(1-phenylcyclopropyl)ethylcyclopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860820-0.05g |
1-[2-(1-phenylcyclopropyl)ethyl]cyclopropan-1-ol |
2229477-64-7 | 0.05g |
$912.0 | 2023-09-18 | ||
| Enamine | EN300-1860820-0.1g |
1-[2-(1-phenylcyclopropyl)ethyl]cyclopropan-1-ol |
2229477-64-7 | 0.1g |
$956.0 | 2023-09-18 | ||
| Enamine | EN300-1860820-0.25g |
1-[2-(1-phenylcyclopropyl)ethyl]cyclopropan-1-ol |
2229477-64-7 | 0.25g |
$999.0 | 2023-09-18 | ||
| Enamine | EN300-1860820-0.5g |
1-[2-(1-phenylcyclopropyl)ethyl]cyclopropan-1-ol |
2229477-64-7 | 0.5g |
$1043.0 | 2023-09-18 | ||
| Enamine | EN300-1860820-1.0g |
1-[2-(1-phenylcyclopropyl)ethyl]cyclopropan-1-ol |
2229477-64-7 | 1g |
$1086.0 | 2023-05-26 | ||
| Enamine | EN300-1860820-2.5g |
1-[2-(1-phenylcyclopropyl)ethyl]cyclopropan-1-ol |
2229477-64-7 | 2.5g |
$2127.0 | 2023-09-18 | ||
| Enamine | EN300-1860820-5.0g |
1-[2-(1-phenylcyclopropyl)ethyl]cyclopropan-1-ol |
2229477-64-7 | 5g |
$3147.0 | 2023-05-26 | ||
| Enamine | EN300-1860820-10.0g |
1-[2-(1-phenylcyclopropyl)ethyl]cyclopropan-1-ol |
2229477-64-7 | 10g |
$4667.0 | 2023-05-26 | ||
| Enamine | EN300-1860820-1g |
1-[2-(1-phenylcyclopropyl)ethyl]cyclopropan-1-ol |
2229477-64-7 | 1g |
$1086.0 | 2023-09-18 | ||
| Enamine | EN300-1860820-5g |
1-[2-(1-phenylcyclopropyl)ethyl]cyclopropan-1-ol |
2229477-64-7 | 5g |
$3147.0 | 2023-09-18 |
1-2-(1-phenylcyclopropyl)ethylcyclopropan-1-ol Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 1-2-(1-phenylcyclopropyl)ethylcyclopropan-1-ol
Professional Introduction to Compound with CAS No. 2229477-64-7 and Product Name: 1-2-(1-phenylcyclopropyl)ethylcyclopropan-1-ol
The compound with the CAS number 2229477-64-7 and the product name 1-2-(1-phenylcyclopropyl)ethylcyclopropan-1-ol represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that exhibit unique structural and pharmacological properties, making it a subject of considerable interest in both academic research and industrial applications. The structural framework of this molecule, characterized by its cyclopropane and phenylcyclopropyl substituents, contributes to its distinct chemical behavior and potential biological activity.
In recent years, there has been a growing focus on the development of novel scaffolds that can serve as starting points for drug discovery. The presence of a cyclopropane ring in 1-2-(1-phenylcyclopropyl)ethylcyclopropan-1-ol is particularly noteworthy, as cyclopropane-containing compounds have shown promise in various therapeutic areas due to their ability to modulate biological pathways in unique ways. The cyclopropane ring introduces rigidity into the molecular structure, which can influence interactions with biological targets, potentially leading to higher affinity and selectivity.
The phenylcyclopropyl moiety further enhances the complexity of this compound, providing additional opportunities for functionalization and interaction with biological systems. This part of the molecule can serve as a key pharmacophore, contributing to the overall pharmacological profile of the compound. Researchers have been exploring the potential of phenylcyclopropyl derivatives as intermediates in the synthesis of more complex molecules with enhanced therapeutic properties.
One of the most exciting aspects of 1-2-(1-phenylcyclopropyl)ethylcyclopropan-1-ol is its potential application in the development of new drugs. The structural features of this compound make it a promising candidate for further investigation in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. Recent studies have suggested that compounds with similar structural motifs may interact with specific enzymes and receptors, leading to therapeutic effects.
The synthesis of 1-2-(1-phenylcyclopropyl)ethylcyclopropan-1-ol involves a series of carefully orchestrated chemical reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the preparation of key intermediates, such as 1-phenylcyclopropyl bromide, which is then used to construct the cyclopropane ring. Advanced synthetic techniques, including cross-coupling reactions and transition metal catalysis, are often employed to achieve high yields and purity.
Once synthesized, 1-2-(1-phenylcyclopropyl)ethylcyclopropan-1-ol undergoes rigorous testing to evaluate its pharmacological properties. This includes in vitro assays to assess its interaction with biological targets, as well as preclinical studies to evaluate its safety and efficacy. The results from these studies are crucial for determining whether the compound has sufficient potential to proceed to clinical trials.
In recent years, there has been a significant increase in the use of computational methods to predict the biological activity of novel compounds. These methods leverage advanced algorithms and large datasets to provide insights into how a molecule might behave in vivo. For 1-2-(1-phenylcyclopropyl)ethylcyclopropan-1-ol, computational studies have helped researchers understand its potential interactions with target proteins and enzymes, guiding further optimization efforts.
The development of new drugs is a complex process that requires collaboration between chemists, biologists, pharmacologists, and clinicians. Each stage of drug discovery relies on specialized expertise and cutting-edge technology to ensure that promising candidates are identified and developed into safe and effective therapies. The work being done on 1-2-(1-phenylcyclopropyl)ethylcyclopropan-1-ol exemplifies this collaborative approach, bringing together researchers from multiple disciplines to push the boundaries of what is possible in drug discovery.
Looking ahead, there is considerable excitement about the future prospects of compounds like 1-2-(1-phenylcyclopropyl)ethylcyclopropan-1-ol. As our understanding of biological systems continues to grow, so too does our ability to design molecules that can interact with them in precise ways. This compound represents just one example of how innovative chemistry can lead to breakthroughs in medicine.
The journey from laboratory discovery to clinical application is long and challenging, but it is one filled with possibility. Each new compound that enters development brings with it the hope of improving human health and well-being. For now, 2229477-64-7 remains an important identifier for a molecule that has captured the imagination of researchers worldwide.
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